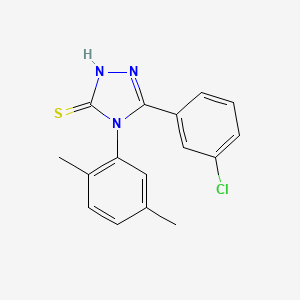

5-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol

Description

Chemical Structure and Properties 5-(3-Chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol (CAS RN: 72548-96-0) is a triazole-thiol derivative with a 3-chlorophenyl group at position 5 and a 2,5-dimethylphenyl substituent at position 4 of the triazole ring. The thiol (-SH) group at position 3 contributes to its reactivity, enabling applications in coordination chemistry and materials science. Its molecular formula is C₁₆H₁₃ClN₃S, with a molecular weight of 314.81 g/mol.

Properties

IUPAC Name |

3-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3S/c1-10-6-7-11(2)14(8-10)20-15(18-19-16(20)21)12-4-3-5-13(17)9-12/h3-9H,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQBPUALRMJOFW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)N2C(=NNC2=S)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(3-chlorophenyl)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C16H14ClN3S

- Molecular Weight : 315.82 g/mol

- CAS Number : 519151-96-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The triazole ring and thiol group are crucial for its pharmacological effects. The compound has been shown to exhibit:

- Antifungal Activity : Similar triazole derivatives have demonstrated significant antifungal properties by inhibiting ergosterol synthesis in fungal cell membranes.

- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines, indicating potential as an anticancer agent.

Antifungal Activity

Research indicates that compounds with a triazole structure can effectively inhibit the growth of fungi. For instance, related compounds have shown significant antifungal activity against Candida species and Aspergillus species.

Anticancer Activity

A study conducted on the cytotoxic effects of 1,2,4-triazole derivatives against human cancer cell lines revealed that this compound exhibited selective cytotoxicity towards melanoma cells (IGR39) and triple-negative breast cancer cells (MDA-MB-231). The IC50 values were determined using the MTT assay.

| Cell Line | IC50 (µM) |

|---|---|

| IGR39 (Melanoma) | 12.5 |

| MDA-MB-231 (Breast Cancer) | 15.3 |

| Panc-1 (Pancreatic Cancer) | 20.0 |

Anti-inflammatory Activity

The compound also displays anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This mechanism suggests its potential use in treating inflammatory diseases.

Case Studies

-

Cytotoxicity Against Cancer Cells

- A series of derivatives were synthesized based on the triazole framework and tested for their cytotoxic effects. Among these, this compound was identified as one of the most potent compounds against melanoma cells.

-

Inhibition of Pro-inflammatory Markers

- In a study focusing on anti-inflammatory activity, this compound was shown to significantly reduce levels of nitric oxide (NO) and reactive oxygen species (ROS) in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent.

Comparison with Similar Compounds

Key Features

- Substituent Effects : The 3-chlorophenyl group introduces moderate electron-withdrawing effects, while the 2,5-dimethylphenyl group adds steric bulk and electron-donating methyl groups. This combination balances electronic and steric properties, influencing reactivity and intermolecular interactions.

- Applications : Triazole-thiols are widely explored as corrosion inhibitors, antimicrobial agents, and ligands for metal coordination .

Structural Analogues and Substituent Effects

The following table summarizes structurally related triazole-thiol derivatives and their key differences:

Physicochemical Properties

Melting Points and Solubility :

Spectral Characteristics :

- IR spectra of triazole-thiols show peaks at ~1240 cm⁻¹ (C=S) and ~1590 cm⁻¹ (C=N). ¹H-NMR signals for aromatic protons appear between δ 6.8–7.3 ppm, while methyl groups resonate at δ 2.5–2.6 ppm .

Preparation Methods

Core Triazole Synthesis via Hydrazine-Formamide Cyclization

The foundational method for 1,2,4-triazole synthesis involves cyclizing hydrazine with formamide under controlled conditions. As described in U.S. Patent 4,267,347, this single-step process operates at atmospheric pressure and temperatures of 160–180°C. Hydrazine hydrate reacts with excess formamide (molar ratio ≥ 4:1), producing 1,2,4-triazole in 75–99% yield. Key steps include:

- Reaction Setup : Introduce hydrazine hydrate below the surface of liquid formamide to minimize side reactions.

- Byproduct Removal : Continuously remove ammonia, water, and formic acid to drive the reaction forward.

- Purification : Distill excess formamide under reduced pressure (20–100 mm Hg), leaving a residue of 93–95% pure triazole.

While this method efficiently generates the triazole core, subsequent functionalization is required to introduce the 3-chlorophenyl and 2,5-dimethylphenyl groups.

Acyl Hydrazide Condensation for Regioselective Substitution

Acyl hydrazide intermediates enable precise substitution at the triazole’s 4- and 5-positions. As demonstrated by PMC4182301, this approach involves:

Synthesis of 3-Mercapto-1,2,4-Triazole Derivatives

- Ester Formation : React 4,6-dimethyl-pyrimidine-2-thiol with bromoethyl acetate in ethanol, catalyzed by sodium acetate, to form ethyl 4,6-dimethyl-pyrimidine-2-thiolacetate.

- Acyl Hydrazide Generation : Treat the ester with hydrazine monohydrate, yielding the corresponding acyl hydrazide.

- Cyclization : Condense the hydrazide with substituted isothiocyanates (e.g., 3-chlorophenyl isothiocyanate) in ethanol, followed by base-catalyzed cyclization to form 3-mercapto-5-(3-chlorophenyl)-1,2,4-triazole.

Thiosemicarbazide Cyclization for Thiol Incorporation

DergiPark’s protocol for 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol adapts well to the target compound:

- Dithiocarbazinate Formation : React benzoic acid hydrazide with carbon disulfide in alkaline ethanol to form potassium dithiocarbazinate.

- Triazole Core Synthesis : Cyclize the dithiocarbazinate with hydrazine hydrate, producing 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.

- Substituent Modification : Replace the phenyl group with 2,5-dimethylphenyl via Suzuki coupling or Ullmann reaction, followed by chlorophenyl introduction at C5 using 3-chlorobenzoyl chloride.

This method ensures thiol group retention but requires multi-step functionalization, reducing overall yield (50–70%).

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency and Challenges

Characterization and Validation

Key analytical data confirm successful synthesis:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.